4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine
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Description
“4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine” is a chemical compound with the molecular formula C17H20FN3. It has a molecular weight of 285.36 . It is used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylamine group attached to a piperazine ring, which is further attached to a fluoro-benzyl group . More detailed structural analysis would require specific crystallographic or spectroscopic data, which is not available in the search results .Physical and Chemical Properties Analysis
This compound has a molecular weight of 285.36 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact physical properties such as melting point, boiling point, and solubility are not available in the search results .Scientific Research Applications
Neuroleptic Activity and CNS Agents
Research into compounds structurally related to 4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine has shown potential neuroleptic-like activities. A study by Hino et al. (1988) on 3-phenyl-2-piperazinyl-5H-1-benzazepines, compounds with a similar piperazine moiety, revealed neuroleptic-like activity. These compounds were found to possess potential central nervous system (CNS) agent properties, indicating a possibility for this compound to serve in the development of novel neuroleptics or as a scaffold for CNS-targeted drug discovery (Hino et al., 1988).
Anticonvulsant Effects
The same study by Hino et al. also noted that some compounds within this class exhibited potent anticonvulsant effects against seizures induced by electroshock or pentylenetetrazole. This suggests a potential application of this compound in researching anticonvulsant therapies, further highlighting the importance of the benzyl-piperazine structure in medicinal chemistry (Hino et al., 1988).
DNA Interaction and Antimicrobial Activity
Pjura et al. (1987) explored the binding of Hoechst 33258, a compound containing a piperazine ring, to B-DNA, demonstrating how such structures could intercalate into DNA. This interaction suggests a potential research avenue for this compound in studying DNA-binding properties and developing antimicrobial agents, as modifications to this basic structure could enhance DNA affinity or specificity for certain microbial targets (Pjura et al., 1987).
Dopamine Transporter Inhibition
Van Wijngaarden et al. (1987) discussed the synthesis and potential antipsychotic properties of 2-phenylpyrroles, highlighting the importance of piperazine moieties in interacting with dopamine receptors. This suggests that this compound could be explored for its effects on dopamine transporter inhibition, offering insights into the development of treatments for disorders like schizophrenia and Parkinson's disease (Van Wijngaarden et al., 1987).
Antitubercular Activity
Bogatcheva et al. (2006) identified new diamine scaffolds with activity against Mycobacterium tuberculosis, including compounds with piperazine structures. This finding opens the possibility for the application of this compound in the search for novel antitubercular agents, contributing to the fight against tuberculosis (Bogatcheva et al., 2006).
Properties
IUPAC Name |
4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3/c18-17-4-2-1-3-14(17)13-20-9-11-21(12-10-20)16-7-5-15(19)6-8-16/h1-8H,9-13,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJIWNOWJDHUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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